Copolymerization of l-lactide and ε-caprolactone catalyzed by mono-and dinuclear salen aluminum complexes bearing bulky 6,6′-dimethylbipheyl-bridge: random and tapered copolymer†

RSC Advances Pub Date: 2016-05-09 DOI: 10.1039/C6RA07374C

Abstract

The mono- and dinuclear salen aluminum complexes L1–3AlMe (1, 2, 5), L2AlOiPr (3), L2AlOBn (4) and L1–3Al2Me4 (6–8) (L = 6,6′-[(6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diyl)bis(nitrylomethilidyne)]-bis(2-R1-4-R2-phenol): L1, R1 = R2 = Me; L2, R1 = tBu, R2 = Me; L3, R1 = R2 = cumyl) with a racemic 6,6′-dimethylbiphenyl bridge were tested as initiators for the copolymerization of L-LA and ε-CL. In the presence of alcohol, the mononuclear aluminum complexes catalyzed the controlled copolymerization in the melt at 110 °C, producing practically random copolymers with narrow polydispersity indices (Đ = 1.03–1.07). Notably, the component of the copolymer produced by complex 3 strictly correlated with the feed ratio of the monomers at different stages of the copolymerization. In a 50/50 feed ratio of L-LA/ε-CL, the reactivity ratios of the two monomers are rLA = 1.17, rCL = 0.80. The average lengths of the lactidyl and caproyl sequences in the resultant copolymer are LLA = 1.91, LCL = 1.93. Even at 180 °C, the copolymerization initiated by complex 3 was still well-controlled, producing random copolymers with narrow dispersity indices (Đ = 1.07–1.09). Compared with the mononuclear counterparts, the dinuclear aluminum methyl complexes enable a few fold boost in activity because of the lower steric hindrance around the aluminum centers, but gave tapered copolymers with broadened Đ values (Đ = 1.12–1.22).

Graphical abstract: Copolymerization of l-lactide and ε-caprolactone catalyzed by mono-and dinuclear salen aluminum complexes bearing bulky 6,6′-dimethylbipheyl-bridge: random and tapered copolymer
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